molecular formula C11H13N3O B8170352 2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline

Cat. No.: B8170352
M. Wt: 203.24 g/mol
InChI Key: GVRATTVVXSRSIV-UHFFFAOYSA-N
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Description

2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine derivative featuring a methoxy group at the 2-position and a 1-methylpyrazole ring at the 3-position of the aniline backbone. This compound is part of a broader class of aniline derivatives modified with heterocyclic substituents, which are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Key properties inferred from structurally related compounds include:

  • Molecular formula: Likely $ C{11}H{13}N_3O $, assuming a pyrazole substituent and methoxy group.
  • Applications: Similar compounds are intermediates in pharmaceuticals, agrochemicals, and PROTAC (Proteolysis-Targeting Chimeras) development, as seen in and .

Properties

IUPAC Name

2-methoxy-3-(1-methylpyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-8(6-13-14)9-4-3-5-10(12)11(9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRATTVVXSRSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Leaving Group Activation

The foundational route adapts methodologies from pyridine-pyrazole coupling systems. For 2-methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline, synthesis begins with 1-nitro-2-methoxy-3-fluorobenzene as the electrophilic aromatic substrate. The fluorine atom at position 3 serves as the leaving group, activated by the electron-withdrawing nitro group at position 1. In anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), deprotonation of 1-methyl-1H-pyrazole-4-amine with sodium hydride (NaH) generates a potent nucleophile, which displaces fluoride at 70–120°C.

Reaction Conditions:

  • Base: NaH (1.1–1.3 equiv)

  • Solvent: THF, DMF, or toluene

  • Temperature: 70–120°C

  • Time: 6–12 hours

Post-reaction quenching with water precipitates 1-nitro-2-methoxy-3-(1-methyl-1H-pyrazol-4-yl)benzene , isolated via filtration or extraction.

Nitro Group Reduction to Aniline

Catalytic hydrogenation under H₂ (1–3 atm) with palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel converts the nitro intermediate to the target aniline. Methanol or ethanol solvents facilitate rapid reduction (<3 hours), with yields exceeding 85% after recrystallization.

Key Variables:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10% Pd/CMaximizes turnover
H₂ Pressure1–3 atmPrevents over-reduction
Solvent PolarityMethanol > EthanolEnhances solubility

Pyrazole Ring Construction via Cyclocondensation

Hydrazine-Diketone Cyclization

Adapting protocols from N-substituted pyrazole syntheses, the pyrazole ring is assembled in situ on the aniline backbone. 3-Amino-2-methoxybenzaldehyde reacts with 1,3-diketones (e.g., acetylacetone) in DMF under acidic conditions (HCl, 80°C), forming a hydrazone intermediate. Subsequent cyclization with hydroxylamine derivatives yields the pyrazole-aniline hybrid.

Critical Considerations:

  • Regioselectivity: Electron-donating methoxy groups favor pyrazole attachment at the meta position.

  • Byproducts: Competing formation of 1,4-disubstituted pyrazoles necessitates chromatographic purification.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, improving yields to 65–70% while reducing dimerization side reactions. Solvent screening identifies dimethyl sulfoxide (DMSO) as optimal for its high boiling point and dipole moment, which enhance reaction homogeneity.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides (e.g., 3-bromo-2-methoxyaniline ) couple with 1-methyl-1H-pyrazole-4-boronic acid under Pd(PPh₃)₄ catalysis. This method circumvents SNAr limitations but requires air-free techniques and boronated pyrazole precursors.

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 58–62% after column chromatography

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in DMSO at 110°C enables pyrazole attachment without boronated intermediates. While cost-effective, yields plateau at 45–50% due to homo-coupling byproducts.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Index
SNAr + Hydrogenation7198High$$
Cyclocondensation6595Moderate$
Suzuki Coupling6297Low$$$
Ullmann Coupling4890Moderate$$

SNAr-hydrogenation emerges as the most robust route, balancing yield and scalability. Cyclocondensation offers atom economy but struggles with regiochemical control. Transition metal methods, though versatile, incur higher costs from catalysts and boronic acids.

Industrial-Scale Production Considerations

Continuous Flow SNAr Systems

Tubular reactors with inline quenching stations enable high-throughput synthesis (≥1 kg/day). Residence times of 20–30 minutes at 100°C achieve 85% conversion, surpassing batch reactor efficiency by 15–20%.

Catalytic Hydrogenation Optimization

Fixed-bed reactors with Pd/Al₂O₃ catalysts permit gas-phase H₂ reduction, eliminating solvent recovery steps. Process intensification reduces production costs by 30% compared to batch autoclaves .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(1-methyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

The compound is investigated for its potential as a therapeutic agent due to the biological activities associated with pyrazole derivatives. These activities include:

  • Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit specific cancer pathways. For instance, compounds similar to 2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline have demonstrated efficacy against acute myeloid leukemia by targeting FLT3 and BCR-ABL pathways .
  • Anti-inflammatory Effects : The methoxy substitution may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of FLT3 Pathway

A related compound demonstrated significant inhibition of the FLT3 pathway in leukemia cell lines. The pro-apoptotic effects were observed in MOLM14 cells treated with varying concentrations, indicating that structural modifications similar to those in this compound could yield potent inhibitors .

Functional Materials Development

The unique structure of this compound positions it as a promising building block for functional materials. The combination of aniline and pyrazole functionalities can lead to materials with specific electronic and optical properties.

PropertyDescription
SolubilityEnhanced solubility due to methoxy group
ReactivityPotential for diverse chemical reactions

This versatility allows researchers to explore new applications in organic electronics and photonic devices.

Catalytic Applications

The compound's structure suggests potential applications in catalysis, particularly in organic synthesis reactions where pyrazole derivatives are utilized as catalysts or ligands. Research indicates that similar compounds can facilitate various chemical transformations efficiently .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline and its analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Purity Key Features Reference
This compound 2-OCH₃, 3-(1-Me-pyrazol-4-yl) $ C{11}H{13}N_3O $ (estimated) ~205.25 (estimated) N/A High nucleophilicity; potential for hydrogen bonding N/A
3-(1-Methyl-1H-pyrazol-4-yl)-5-((3-nitrophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (17) Pyrrolopyrazine core, sulfonyl group $ C{17}H{14}N6O3S $ 384.2 >99% Electron-withdrawing sulfonyl group reduces reactivity; used in kinase inhibitors
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline 2-OCH₂(pyrazole), 5-F $ C{11}H{12}FN_3O $ 221.24 95% Fluorine enhances metabolic stability; methoxy linker improves solubility
4-(1-Methyl-1H-pyrazol-3-yl)aniline 4-pyrazole $ C{10}H{11}N_3 $ 173.22 97% Simpler structure; lower molecular weight for improved bioavailability
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline 2-OCH₃, 3-triazole $ C{10}H{12}N_4O $ 204.23 99%+ Triazole offers stronger hydrogen-bonding capacity; used in antiviral agents

Impact of Substituents on Properties

  • This is critical in coupling reactions for drug intermediates .
  • Electron-Withdrawing Groups (e.g., Sulfonyl, Nitro) : Reduce reactivity but improve stability and binding affinity to target proteins, as seen in kinase inhibitors .
  • Heterocyclic Rings (Pyrazole vs. Triazole: Stronger hydrogen-bond acceptor, improving interactions with biological targets .

Biological Activity

2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article delves into its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H13N3O\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. In particular, derivatives of pyrazole have shown promising results in inhibiting various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated a series of N-(1-methyl-1H-pyrazol-4-yl)methyl-aniline derivatives, where one compound exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98±0.06μM0.98\pm 0.06\,\mu M. This compound also demonstrated high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC50 values of 1.88±0.11μM1.88\pm 0.11\,\mu M and 2.12±0.15μM2.12\pm 0.15\,\mu M, respectively .

CompoundCell LineIC50 (μM\mu M)
5aMCF-71.88 ± 0.11
5aB16-F102.12 ± 0.15

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, showcasing their ability to inhibit key inflammatory mediators.

The anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of cytokine release. For instance, certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10μM10\,\mu M .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also gained attention due to their efficacy against various bacterial and fungal strains.

Antibacterial and Antifungal Studies

A recent study assessed the antibacterial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds achieved minimum inhibitory concentration (MIC) values as low as 0.0039mg/mL0.0039\,mg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (mg/mLmg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between pyrazole derivatives and target proteins involved in cancer progression and inflammation. For example, docking simulations indicated favorable interactions with the active site of CDK2, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline, and how does the methoxy group influence reaction optimization?

  • Methodology : Pyrazole-aniline derivatives are typically synthesized via condensation of hydrazines with β-diketones or through palladium-catalyzed coupling reactions. For the target compound, Suzuki-Miyaura cross-coupling between 3-bromo-2-methoxyaniline and 1-methyl-4-pyrazoleboronic acid is a viable route. The methoxy group may require protection (e.g., as a silyl ether) during coupling to prevent demethylation under basic conditions . Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C2, pyrazole at C3) and assess aromatic proton splitting patterns .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (calc. for C₁₁H₁₃N₃O: 203.106) and detect impurities .
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O of methoxy) for functional group validation .

Q. What are common impurities in synthesized batches, and how are they quantified?

  • Methodology : Byproducts include unreacted starting materials (e.g., 3-bromo-2-methoxyaniline) or regioisomers from pyrazole coupling. Quantification via GC-MS or HPLC with external calibration curves (5–95% range) is standard. For trace metal analysis (e.g., Pd residues from catalysis), ICP-MS is recommended .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aniline group. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via TLC or HPLC for amine oxidation (e.g., nitro derivatives) .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL refinement:

  • Use TWIN and BASF commands to address twinning (common in pyrazole derivatives).
  • Apply DFIX restraints for bond lengths (C-O: 1.36 Å; C-N: 1.34 Å) and ISOR for anisotropic displacement parameters.
  • Validate hydrogen bonding (N-H⋯O/N interactions) using PLATON .

Q. How does the pyrazole ring’s substitution pattern modulate biological activity in comparative SAR studies?

  • Methodology :

  • In vitro assays : Compare IC₅₀ values against analogs (e.g., 3-(1-allyl-pyrazol-4-yl)aniline) in kinase inhibition assays. The methyl group at pyrazole-N1 reduces steric hindrance, enhancing target binding .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). The methoxy group at C2 may stabilize π-π stacking with Phe82 .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the aniline ring?

  • Methodology :

  • Nitration : Use HNO₃/H₂SO₄ at 0°C to direct electrophiles to the para position (relative to methoxy).
  • Halogenation : NBS in DMF selectively brominates the ortho position (relative to pyrazole) due to steric and electronic effects .
  • Monitor regioselectivity via NOESY NMR (proximity of substituents) .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties for biosensor applications?

  • Methodology :

  • Solvent screening : Measure λₑₓ/λₑₘ in DMSO, MeOH, and PBS (pH 7.4) using a fluorimeter. The methoxy group enhances fluorescence quantum yield in aprotic solvents .
  • pH titration : Adjust from pH 2–12 to identify pKa shifts in the aniline NH₂ group (typically ~4.5–5.5) via UV-Vis spectroscopy .

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